molecular formula C10H13NO2 B15314144 (1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol

(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol

Cat. No.: B15314144
M. Wt: 179.22 g/mol
InChI Key: OBTXLYQAYTYQTI-UHFFFAOYSA-N
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Description

(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol is an organic compound that belongs to the class of benzoxazepines. This compound is characterized by a benzene ring fused to an oxazepine ring, with a methanol group attached to the seventh position. Benzoxazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate oxazepine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzoxazepine aldehydes or acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antipsychotic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Known for their sedative and anxiolytic effects.

    Benzoxazoles: Studied for their antimicrobial and anticancer properties.

    Benzothiazepines: Investigated for their cardiovascular effects.

Uniqueness

(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol is unique due to its specific structure, which combines the properties of benzene, oxazepine, and methanol. This unique combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ylmethanol

InChI

InChI=1S/C10H13NO2/c12-6-8-1-2-10-9(5-8)7-13-4-3-11-10/h1-2,5,11-12H,3-4,6-7H2

InChI Key

OBTXLYQAYTYQTI-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(N1)C=CC(=C2)CO

Origin of Product

United States

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